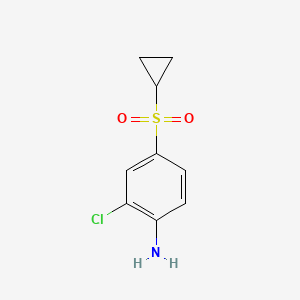

2-Chloro-4-(cyclopropylsulfonyl)aniline

Description

2-Chloro-4-(cyclopropylsulfonyl)aniline is a halogenated aniline derivative featuring a sulfonyl group substituted with a cyclopropyl moiety at the para position and a chlorine atom at the ortho position.

Properties

CAS No. |

1147558-12-0 |

|---|---|

Molecular Formula |

C9H10ClNO2S |

Molecular Weight |

231.70 g/mol |

IUPAC Name |

2-chloro-4-cyclopropylsulfonylaniline |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-5-7(3-4-9(8)11)14(12,13)6-1-2-6/h3-6H,1-2,11H2 |

InChI Key |

JNORNSRSJMISKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylsulfonyl)aniline typically involves the following steps:

Nitration of Aniline: Aniline is nitrated to form 2-chloro-4-nitroaniline.

Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-4-aminoaniline.

Sulfonylation: The amino group is then reacted with cyclopropylsulfonyl chloride under basic conditions to yield 2-Chloro-4-(cyclopropylsulfonyl)aniline.

Industrial Production Methods

Industrial production of 2-Chloro-4-(cyclopropylsulfonyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylsulfonyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylsulfonyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylsulfonyl)aniline involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The chlorine atom and amino group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Insights:

- However, the cyclopropyl group in the former reduces steric hindrance compared to bulkier aryl substituents, possibly enhancing membrane permeability .

- Chlorine Position : Ortho-chloro substitution (as in the target compound) may influence electronic effects differently than para-chloro analogs (e.g., 4-Chloro-N-(cyclopropylmethyl)aniline ), altering reactivity and interaction with enzymes or receptors.

- Biological Activity : Compounds with aryl or heterocyclic substituents (e.g., imidazole in ) often exhibit enhanced pharmacological activity, while sulfonyl-containing analogs like the target compound may prioritize agrochemical applications due to their stability and moderate toxicity profiles .

Hazard Comparison:

Fungicidal and Agrochemical Potential

Pharmaceutical Relevance

- Imidazole- and thiazole-containing anilines (e.g., ) are prioritized in drug discovery for their heterocyclic diversity. The target compound’s sulfonyl group may instead favor protease or kinase inhibition, a common mechanism in anticancer and anti-inflammatory agents .

Biological Activity

2-Chloro-4-(cyclopropylsulfonyl)aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmacology.

- Molecular Formula : C10H12ClNO2S

- Molecular Weight : 239.72 g/mol

- IUPAC Name : 2-chloro-4-(cyclopropylsulfonyl)aniline

Biological Activity Overview

Research indicates that 2-Chloro-4-(cyclopropylsulfonyl)aniline exhibits various biological activities, notably:

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, though further investigations are required to elucidate the mechanisms involved.

Antimicrobial Activity

The antimicrobial efficacy of 2-Chloro-4-(cyclopropylsulfonyl)aniline has been assessed using standard microbiological techniques. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Sensitive |

| Escherichia coli | 64 µg/mL | Sensitive |

| Candida albicans | 16 µg/mL | Sensitive |

These findings suggest that the compound could be developed further as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of 2-Chloro-4-(cyclopropylsulfonyl)aniline. The compound was tested against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 = 25 µM

- A549 (Lung Cancer) : IC50 = 30 µM

- HeLa (Cervical Cancer) : IC50 = 20 µM

The results indicate that the compound exhibits cytotoxic effects on these cancer cells, suggesting a possible mechanism of action that warrants further investigation.

The proposed mechanism by which 2-Chloro-4-(cyclopropylsulfonyl)aniline exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by , this study evaluated the antimicrobial properties against various pathogens and highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Anticancer Research :

- A recent publication demonstrated the anticancer activity of sulfonamide derivatives, including 2-Chloro-4-(cyclopropylsulfonyl)aniline, with promising results in inhibiting tumor growth in xenograft models.

-

Mechanistic Studies :

- Research exploring the mechanisms revealed that compounds similar to 2-Chloro-4-(cyclopropylsulfonyl)aniline interact with DNA and may disrupt replication processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.